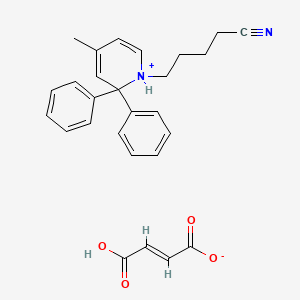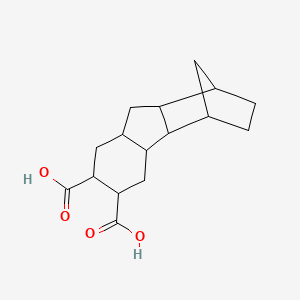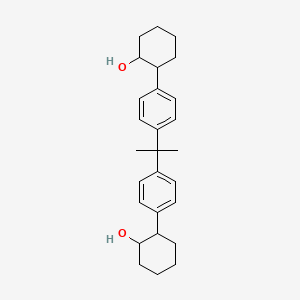
2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two cyclohexanol groups connected by a methylethylidene bridge to a phenylene group. This compound is often used in the synthesis of polymers and other advanced materials due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with phenol derivatives under acidic or basic conditions. One common method is the condensation reaction between cyclohexanone and bisphenol A in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance plastics, resins, and coatings.
作用機序
The mechanism of action of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylene groups can interact with aromatic amino acids in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but lacks the cyclohexanol groups.
Bisphenol S: Contains sulfone groups instead of cyclohexanol groups.
Bisphenol F: Similar structure but with different substituents on the phenylene groups.
Uniqueness
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
85554-74-1 |
|---|---|
分子式 |
C27H36O2 |
分子量 |
392.6 g/mol |
IUPAC名 |
2-[4-[2-[4-(2-hydroxycyclohexyl)phenyl]propan-2-yl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C27H36O2/c1-27(2,21-15-11-19(12-16-21)23-7-3-5-9-25(23)28)22-17-13-20(14-18-22)24-8-4-6-10-26(24)29/h11-18,23-26,28-29H,3-10H2,1-2H3 |
InChIキー |
JJHFVWICUOOOQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2CCCCC2O)C3=CC=C(C=C3)C4CCCCC4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


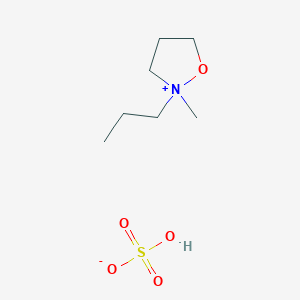
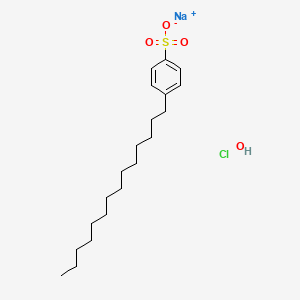
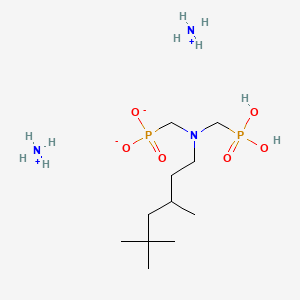
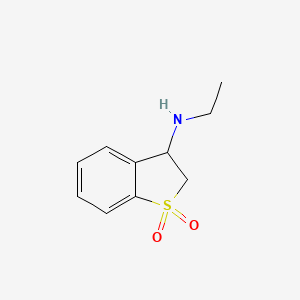
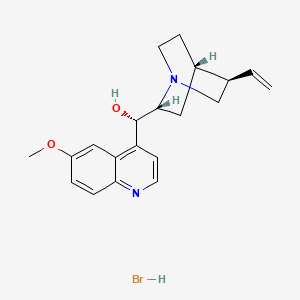
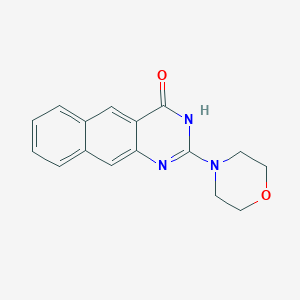


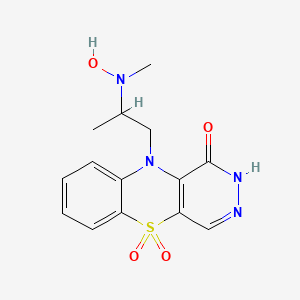
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)


